molecular formula C7H13N3O5 B7972325 2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate

2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate

Cat. No.: B7972325
M. Wt: 219.20 g/mol
InChI Key: YMTLKLXDFCSCNX-BYPYZUCNSA-N
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Description

2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate is a complex organic compound with significant biochemical and industrial relevance This compound is characterized by its intricate structure, which includes multiple functional groups such as amine, hydroxyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route begins with the protection of the amino group, followed by the formation of peptide bonds through coupling reactions. The final deprotection step yields the desired compound. Reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its applications in pharmaceuticals and biotechnology.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carboxylate group produces alcohols.

Scientific Research Applications

2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Plays a role in studying enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the production of biodegradable polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: Known for its pharmacological activities and used in synthetic organic chemistry.

    Indole derivatives: Possess diverse biological activities and are used in drug design.

Uniqueness

2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in multiple types of chemical reactions and its relevance in various scientific fields highlight its versatility and importance.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O5/c8-4(3-11)7(15)10-1-5(12)9-2-6(13)14/h4,11H,1-3,8H2,(H,9,12)(H,10,15)(H,13,14)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTLKLXDFCSCNX-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)[O-])[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)[O-])[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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